molecular formula C5H9NO2 B13836286 Pentane-2,4-dione oxime

Pentane-2,4-dione oxime

Cat. No.: B13836286
M. Wt: 115.13 g/mol
InChI Key: LLCDXFIRMNFERF-UHFFFAOYSA-N
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Description

Pentane-2,4-dione oxime (CAS 2157-56-4), also known as acetylacetone dioxime, is an aliphatic oxime with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . This compound serves as a precursor for the generation of a stable diacetyliminoxyl radical, which is of significant interest in green chemistry and organic synthesis . Its primary research value lies in its application as a potent mediator in laccase-enzyme systems for the decolorization and detoxification of various synthetic dyes in wastewater, including indigoid, anthraquinone, and azo dyes . The mediator mechanism involves enzymatic oxidation of the oxime group (-NOH) to form a persistent N-oxyl radical (R2C=NO•), which can then non-enzymatically oxidize bulky organic pollutants that the enzyme cannot address directly . Furthermore, the diacetyliminoxyl radical generated from this oxime is used directly as a reagent in selective oxidative C–O coupling reactions with hydrazones, facilitating the efficient synthesis of azo oxime ethers, which have shown high fungicidal activity against a broad spectrum of phytopathogenic fungi . This combination of applications makes this compound a valuable compound for researchers developing novel biocatalytic environmental remediation strategies and exploring new synthetic pathways for agrochemicals. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxyiminopentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCDXFIRMNFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Pentane 2,4 Dione Oxime

Synthesis of Pentane-2,4-dione Oxime and its Dioxime Analogues

The synthesis of oximes from pentane-2,4-dione can be directed to yield either the monoxime or the dioxime through various methodologies, including classical nitrosation and modern green chemistry approaches.

Nitrosation Reactions of Pentane-2,4-dione

The nitrosation of pentane-2,4-dione (also known as acetylacetone) is a primary method for producing the monoxime, 3-hydroxyiminopentane-2,4-dione. psu.edunih.govresearchgate.net This reaction involves the substitution of a hydrogen atom from the active methylene (B1212753) group (the carbon at position 3) with a nitroso group (-NO). researchgate.net The reaction is typically performed using nitrosating agents like alkyl nitrites (e.g., t-butyl nitrite) or nitrous acid. psu.edursc.org

Research has shown that the reaction can proceed through the diketone's enol or enolate tautomer. psu.edu Kinetic studies involving pentane-2,4-dione and various alkyl nitrites have confirmed the quantitative formation of the anion of 3-oximinopentane-2,4-dione. psu.edu The product recovered from the reaction of acetylacetone (B45752) with t-butyl nitrite (B80452) in acetonitrile (B52724) was found to be identical to the oxime prepared using nitrous acid in water. rsc.org This electrophilic substitution is a well-established route for creating α-oximino ketones from compounds with activated methylene groups. researchgate.net

Green Chemistry Approaches in Oxime Synthesis

In line with the principles of sustainable chemistry, several environmentally friendly methods have been developed for oxime synthesis, which are applicable to diketones. These approaches aim to reduce the use of hazardous solvents and reagents, shorten reaction times, and improve yields.

Key green strategies include:

Use of Natural Acid Catalysts : Aqueous extracts from sources like Vitis lanata, Mangifera indica, and juice from Citrus limetta have been successfully used as natural acid catalysts for oximation, replacing traditional, more hazardous acids like sulfuric acid. ijprajournal.com

Solvent-Free "Grindstone" Chemistry : A mechanochemical approach involves grinding a carbonyl compound with hydroxylamine (B1172632) hydrochloride and a catalyst, such as bismuth(III) oxide (Bi₂O₃), in a pestle and mortar. nih.gov This solvent-free method generates local heat from friction, driving the reaction to completion quickly and with high yields. nih.gov Other catalysts like basic alumina (B75360) and CaO have also been used in solvent-free conditions, often coupled with microwave irradiation. nih.gov

Ultrasound Irradiation : The use of ultrasound has been shown to significantly accelerate the condensation reaction between carbonyl compounds and hydroxylamine hydrochloride. ajol.info Performing the reaction in greener solvents like water or ethanol (B145695) under ultrasonication leads to milder conditions, shorter reaction times, and high yields (81–95%). ajol.info

Amino Acid Catalysis : Amino acids have been employed as effective and environmentally benign catalysts for the synthesis of oximes in ethanol, a greener solvent. xisdxjxsu.asia

Regioselective Synthesis of Monoximes versus Dioximes

The selective synthesis of either the monoxime or the dioxime of pentane-2,4-dione is dependent on the chosen synthetic route and reaction stoichiometry.

Monoxime Synthesis : The regioselective synthesis of the monoxime, 3-hydroxyiminopentane-2,4-dione, is reliably achieved through the nitrosation of the C-3 methylene group as described in section 2.1.1. psu.eduresearchgate.netrsc.org This method specifically targets the activated carbon atom between the two carbonyl groups, leaving the carbonyls themselves unreacted.

Dioxime Synthesis : The synthesis of pentane-2,4-dione dioxime involves the direct condensation reaction of pentane-2,4-dione with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base. researchgate.netresearchgate.net Controlling the stoichiometry is critical; using two or more equivalents of hydroxylamine favors the formation of the dioxime. The reaction results in a mixture of geometric isomers. It has been reported that the reaction yields (Z,E)-pentane-2,4-dione dioxime as the major isomer (82.8%) and (E,E)-pentane-2,4-dione dioxime as the minor isomer (18.2%), in a ratio of approximately 4.5:1. researchgate.netresearchgate.netmisuratau.edu.ly

Chemical Modification and Derivatization of this compound

The oxime functional groups of this compound and its dioxime analogue serve as versatile handles for further chemical modification, particularly for the synthesis of various ester derivatives.

Synthesis of this compound Esters

Oxime esters are commonly synthesized through the esterification of the oxime's hydroxyl group. arpgweb.comresearchgate.net This is typically achieved by reacting the oxime or dioxime with an acylating agent, such as an acid chloride or acid anhydride. researchgate.net For instance, unsymmetrical dioxime esters have been prepared by reacting (2E,4E)-pentane-2,4-dione O4-benzoyl dioxime with other acid chlorides like terephthaloyl chloride or tosyl chloride. arpgweb.comrepec.org The reaction is generally carried out under basic conditions, often using a tertiary amine like triethylamine (B128534) as a base, to neutralize the HCl formed during the reaction. researchgate.net

The synthesis of symmetrical dioxime esters involves the reaction of pentane-2,4-dione dioxime with at least two equivalents of a single acylating agent. researchgate.net This ensures that both oxime groups are esterified with the same acyl group. This esterification process has been successfully demonstrated using various acid chlorides. researchgate.netmisuratau.edu.lyresearchgate.net

For example, pentane-2,4-dione dioxime was subjected to esterification with benzoyl chloride, terphthaloyl chloride, and tosyl chloride to form the corresponding symmetrical dioxime esters. researchgate.netresearchgate.net The reaction is performed in the presence of triethylamine. researchgate.net

Table 1: Synthesis of Symmetrical Dioxime Esters from Pentane-2,4-dione Dioxime. researchgate.netresearchgate.net
Reactant 1Reactant 2 (Acid Chloride)Symmetrical Dioxime Ester Product
Pentane-2,4-dione dioximeBenzoyl chloride(2E,4E)-pentane-2,4-dione O,O-dibenzoyl dioxime
Pentane-2,4-dione dioximeTerphthaloyl chloride(2E,4E)-pentane-2,4-dione O,O-diterphetaloyl dioxime
Pentane-2,4-dione dioximeTosyl chloride(2E,4E)-pentane-2,4-dione O,O-ditosyl dioxime
Unsymmetrical Dioxime Ester Synthesis

The synthesis of unsymmetrical dioxime esters from this compound is a multi-step process that allows for the introduction of different functional groups onto the dioxime backbone. This method relies on a sequential esterification strategy.

The process begins with the synthesis of a mono-esterified precursor, such as (2E,4E)-pentane-2,4-dione O⁴-benzoyl dioxime. repec.org This intermediate is then reacted with a different acid chloride, for instance, terephthaloyl chloride or tosyl chloride, under basic conditions to yield the desired unsymmetrical dioxime ester. repec.orgarpgweb.com For example, the reaction of (2E,4E)-pentane-2,4-dione O⁴-benzoyl dioxime with terephthaloyl chloride produces (2E,4E)-(4-imino O-benzoyl-2-imino O-terphthaloyl)pentane in a very good yield of 80%. arpgweb.com

A similar approach involves reacting the same benzoyl-protected precursor with tosyl chloride to form (2E,4E)-(4-imino O-benzoyl-2-imino O-tosyl)pentane. repec.org An alternative precursor, 4-((2E,4E)-4-(hydroxyimino)pentan-2-ylideneaminooxycarbonyl)benzoyl chloride, can also be used in an esterification reaction with tosyl chloride to create a third type of unsymmetrical dioxime ester. repec.orgarpgweb.com These esterification reactions have been reported to provide moderate to very good yields, consistently resulting in single geometric isomers. repec.orgarpgweb.com

Synthesis of Unsymmetrical Dioxime Esters
Precursor 1Reactant 2ProductYieldReference
(2E,4E)-pentane-2,4-dione O⁴-benzoyl dioximeTerephthaloyl chloride(2E,4E)-(4-imino O-benzoyl-2-imino O-terphthaloyl)pentane80% arpgweb.com
(2E,4E)-pentane-2,4-dione O⁴-benzoyl dioximeTosyl chloride(2E,4E)-(4-imino O-benzoyl-2-imino O-tosyl)pentaneModerate to Very Good repec.org
4-((2E,4E)-4-(hydroxyimino)pentan-2-ylideneaminooxycarbonyl)benzoyl chlorideTosyl chloride(2E,4E)-(4-imino O-terphthaloyl-2-imino O-tosyl)pentaneModerate to Very Good repec.orgarpgweb.com
N-Heterocyclic Carbene Catalysis in Oxime Esterification

N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for a variety of chemical transformations, including the esterification of oximes. researchgate.netmdpi.com Research has shown that a triazolium salt-derived N-heterocyclic carbene can catalyze the redox esterification reaction between α,β-unsaturated aldehydes and oximes. researchgate.net This process allows for the synthesis of saturated oxime esters from a range of aliphatic, aromatic, and heteroaromatic substrates, typically in very good yields. researchgate.net

While NHC catalysis was initially recognized for its role in umpolung reactions like the benzoin (B196080) condensation, its application has expanded significantly. mdpi.com In the context of esterification, NHCs can activate aldehydes under oxidizing conditions to facilitate the formation of esters. nih.gov This methodology represents a powerful tool for creating oxime esters, including those derived from this compound, under specific catalytic conditions. researchgate.netmdpi.com

Formation of Azo Oxime Ethers

A notable derivatization of this compound involves its transformation into azo oxime ethers. This is achieved through a C–O coupling reaction between the diacetyliminoxyl radical, which is generated from 3-(hydroxyimino)pentane-2,4-dione (an isomer of this compound), and various hydrazones. mdpi.comd-nb.info

The reaction mechanism involves the generation of the iminoxyl radical from the oxime precursor. d-nb.info This radical species then couples with a hydrazone to form the C–O bond, resulting in the final azo oxime ether product. mdpi.com The process has been successfully applied to synthesize a variety of novel azo oxime ethers, which have been purified and characterized. mdpi.com Yields for these coupling reactions are generally good, ranging from moderate to excellent. For instance, the reaction with a benzaldehyde-derived hydrazone results in an 84% yield, while a p-tolyl derivative gives a 96% yield. mdpi.com

Synthesis of Azo Oxime Ethers from this compound Radical
Hydrazone ReactantResulting Azo Oxime Ether ProductYieldReference
Benzaldehyde Phenylhydrazone(E)-3-((1-phenyl-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dione84% mdpi.com
4-Methylbenzaldehyde Phenylhydrazone(E)-3-((1-(phenyldiazenyl)-1-(p-tolyl)ethoxy)imino)pentane-2,4-dione96% mdpi.com
Salicylaldehyde Phenylhydrazone(E)-3-((1-(2-hydroxyphenyl)-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dione74% mdpi.com
Hexanal 2,4-Dinitrophenylhydrazone(E)-3-(((1-([1,1'-biphenyl]-4-yl)-1-((2,4-dinitrophenyl)diazenyl)hexyl)oxy)imino)pentane-2,4-dione46% mdpi.com

Reactions Leading to Imine Derivatives

Oximes, including this compound, can serve as precursors for the synthesis of imine derivatives. A key method for this transformation is the reduction of the oxime functional group. psu.edu

One reported method utilizes a tributylphosphine–phenyldisulfide reagent to achieve this reduction. psu.edu The reaction is understood to proceed through the formation of a phenylthioimino intermediate. This intermediate is subsequently reduced by the phosphine, in the presence of a proton source, to yield the final imine product. psu.edu Due to the potential instability of the resulting imines, they are often not isolated in their pure form but are instead converted into more stable derivatives, such as 2,4-dinitrophenylhydrazones, for characterization. beilstein-journals.org This general reduction pathway provides a route to convert the C=N-OH group of an oxime into the C=N-H or C=N-R group of an imine. psu.edumasterorganicchemistry.com

Reactivity and Advanced Reaction Mechanisms of Pentane 2,4 Dione Oxime

Radical Chemistry of Pentane-2,4-dione Oxime

The presence of the oxime group in this compound allows for the generation of highly reactive iminoxyl radicals, which are central to its radical chemistry.

Generation and Properties of Iminoxyl Radicals.beilstein-journals.orgd-nb.infonih.gov

Iminoxyl radicals are a class of N-oxyl radicals characterized by an N-O• fragment attached to a carbon atom via a double bond. d-nb.infonih.gov This structural feature distinguishes them from other N-oxyl radicals that contain single C-N bonds. d-nb.infonih.gov The iminoxyl radical derived from this compound, specifically the diacetyliminoxyl radical, is notably persistent. beilstein-journals.orgd-nb.info

The generation of these radicals from this compound can be achieved through oxidation using various reagents. beilstein-journals.org Transition metal compounds are commonly employed, including copper(II) perchlorate (B79767) (Cu(ClO₄)₂), iron(III) perchlorate (Fe(ClO₄)₃), manganese(III) acetate (B1210297) (Mn(OAc)₃), and potassium permanganate (B83412) (KMnO₄). beilstein-journals.org The formation of the iminoxyl radical from this compound using Cu(ClO₄)₂ in acetonitrile (B52724) has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.orgnih.gov Other oxidizing agents such as lead tetraacetate (Pb(OAc)₄) have also been utilized. beilstein-journals.orgzioc.ru

The unpaired electron in iminoxyl radicals is delocalized between the nitrogen and oxygen atoms. d-nb.info This delocalization allows them to react as either O- or N-centered radicals, influencing the types of bonds formed in subsequent reactions. d-nb.infonih.gov

Oxidative C–O Coupling Reactions Involving Iminoxyl Radicals.beilstein-journals.orgd-nb.infonih.govresearchgate.net

The iminoxyl radical generated from this compound readily participates in oxidative C-O coupling reactions with a variety of carbon-based nucleophiles. beilstein-journals.orgd-nb.infonih.govresearchgate.net These reactions are a form of cross-dehydrogenative coupling where the iminoxyl radical acts as an oxygen-centered radical.

A notable example is the coupling with β-dicarbonyl compounds. beilstein-journals.orgrsc.org The reaction between this compound and other 1,3-dicarbonyl compounds can be initiated by oxidizing agents like KMnO₄ or Mn(OAc)₃. beilstein-journals.org A proposed radical mechanism involves the generation of the iminoxyl radical from the oxime and a one-electron oxidation of the 1,3-dicarbonyl compound. beilstein-journals.org

Similarly, this compound undergoes oxidative C-O coupling with benzylmalononitrile (B177411) in the presence of an oxidant like copper(II) perchlorate hexahydrate (Cu(ClO₄)₂ · 6H₂O), which gives the best yield of the coupling product. d-nb.infonih.govresearchgate.net The proposed mechanism suggests that the copper(II) ion generates the iminoxyl radical from the oxime and also forms a complex with the dinitrile. beilstein-journals.orgd-nb.infonih.gov The interaction between the radical and the complex leads to the final C-O coupled product. beilstein-journals.orgd-nb.infonih.gov

The diacetyliminoxyl radical has also been shown to react directly with pyrazolones to form C-O coupling products, with yields comparable to those obtained when the radical is generated in situ. beilstein-journals.orgd-nb.info

Reactant 1Reactant 2OxidantSolventProduct YieldReference
BenzylmalononitrileThis compoundCu(ClO₄)₂ · 6H₂OMeCN65% researchgate.net
BenzylmalononitrileThis compoundCu(NO₃)₂ · 2.5H₂OMeCN35% researchgate.net
BenzylmalononitrileThis compoundMn(OAc)₃ · 2H₂OAcOH25% researchgate.net
BenzylmalononitrileThis compoundKMnO₄AcOH10% researchgate.net

Cyclization and Heterocycle Formation Pathways

The reactivity of this compound extends to intramolecular reactions, leading to the formation of valuable heterocyclic structures.

Intramolecular Cyclizations to Isoxazolines and Oxadiazoles.beilstein-journals.orgnih.govbeilstein-journals.org

Iminoxyl radicals generated from unsaturated oxime precursors can undergo intramolecular cyclization to form five-membered heterocycles. beilstein-journals.orgnih.gov The primary pathways involve the formation of isoxazolines through C-O bond formation or, less commonly, cyclic nitrones via C-N bond formation. beilstein-journals.orgd-nb.infonih.gov This 5-exo-trig cyclization is a robust method for synthesizing functionalized isoxazolines and isoxazoles. nih.gov

In the context of related chemistries, amidoximes can undergo oxidative cyclization to form 1,2,4-oxadiazoles. beilstein-journals.orgnih.govbeilstein-journals.org For instance, N-benzyl amidoximes cyclize to 1,2,4-oxadiazoles in the presence of a base and an oxygen atmosphere. d-nb.info The mechanism is thought to proceed through a 4,5-dihydro-1,2,4-oxadiazole intermediate, which then undergoes oxidative aromatization. nih.govbeilstein-journals.org

Mechanisms of Oxidative Cyclization.beilstein-journals.orgnih.govbeilstein-journals.org

The mechanisms of oxidative cyclization involving iminoxyl radicals are diverse and depend on the substrate and reaction conditions. One common pathway involves a 1,5-hydrogen atom transfer (HAT) within the iminoxyl radical intermediate. beilstein-journals.org This generates a C-centered radical, which can then be trapped to form an intermediate that eliminates to a β-unsaturated oxime. This unsaturated oxime can then cyclize via either an ionic or radical pathway to yield the isoxazoline. beilstein-journals.org

Another proposed mechanism for oxidative cyclization involves the formation of a hypoiodite (B1233010) from the oxime, which then undergoes homolytic cleavage of the O-I bond to generate the iminoxyl radical, initiating the cyclization cascade. beilstein-journals.orgnih.gov

In the formation of 1,2,4-oxadiazoles from amidoximes, the proposed mechanism is analogous to the TEMPO-mediated oxidative cyclization of oximes. nih.govbeilstein-journals.org This involves the formation of a common 4,5-dihydro-1,2,4-oxadiazole intermediate. nih.govbeilstein-journals.org

Mechanistic Aspects of Oxime Formation and Hydrolysis

The formation of this compound itself, and its reverse reaction, hydrolysis, follow established mechanistic pathways for imine chemistry.

Catalytic Effects in Oxime Formation (e.g., Acid Catalysis)

The formation of oximes, including this compound, from a carbonyl compound and hydroxylamine (B1172632) is a reversible reaction that is notably influenced by the pH of the reaction medium. The reaction rate is significantly accelerated by acid catalysis. researchgate.netnih.gov The generally accepted mechanism proceeds through a two-step process: nucleophilic addition followed by dehydration.

The reaction begins with a proton-catalyzed attack of the nucleophilic hydroxylamine on the carbonyl carbon of pentane-2,4-dione. nih.gov This initial step forms a tetrahedral intermediate, often referred to as a hemiaminal. nih.gov According to detailed studies on related imine formations, the proton transfer from a general acid to the carbonyl oxygen can occur concurrently with the nucleophilic attack. nih.gov

This hemiaminal intermediate then undergoes a slow, acid-catalyzed dehydration to yield the final oxime product and a water molecule. researchgate.net The hydroxyl group of the intermediate is protonated, converting it into a good leaving group (water), which is subsequently eliminated. nih.gov

In addition to proton catalysis, certain nucleophilic catalysts can enhance the reaction rate. Aromatic amines, such as aniline (B41778) and its derivatives, have been identified as effective organocatalysts for oxime formation, capable of accelerating the reaction by several orders of magnitude, particularly at neutral pH. researchgate.netnih.gov These catalysts function by forming a more reactive iminium ion intermediate with the carbonyl compound, which is then more susceptible to attack by the hydroxylamine.

Theoretical Investigation of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has provided significant insights into the mechanistic pathways of oxime formation. researchgate.netnih.gov Theoretical studies analyze the energetics of the proposed reaction steps, including the formation of intermediates and transition states, under various conditions. researchgate.net

For the general mechanism of oxime formation, DFT calculations support the multi-step pathway involving a tetrahedral intermediate. nih.gov These studies help elucidate the role of catalysts by modeling their interaction with the reactants. For instance, in acid-catalyzed reactions, computational models can investigate the energetics of solvent-assisted proton transfer steps, often including explicit solvent molecules like water in the calculations to achieve greater accuracy. researchgate.net

Furthermore, theoretical studies have been applied to the radical species of the parent dione. An ab initio direct classical trajectory study was performed on the pentane-2,4-dione radical cation, providing fundamental data on its dynamics and potential reaction pathways. wayne.edu While not directly on the oxime, this research contributes to the broader theoretical understanding of the reactivity of the pentane-2,4-dione framework.

Oxidation and Reduction Reactions of this compound

This compound, also known as 3-(hydroxyimino)pentane-2,4-dione, participates in redox reactions, with its oxidation being particularly well-studied. The oxidation of the oxime typically involves the generation of a transient iminoxyl radical, which can then undergo further reactions. nih.govbeilstein-journals.org

A key example is the oxidative C–O coupling of 3-(hydroxyimino)pentane-2,4-dione with C-H acids like benzylmalononitrile. researchgate.net This reaction can be accomplished using various oxidizing agents. A study demonstrated that using copper(II) perchlorate hexahydrate (Cu(ClO₄)₂ · 6H₂O) as the oxidant in acetonitrile provides the best yield of the coupling product. researchgate.net The proposed radical mechanism suggests that the copper(II) ion facilitates the one-electron oxidation of the oxime to generate the corresponding iminoxyl radical. nih.govresearchgate.net The formation of this radical intermediate under these conditions has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govbeilstein-journals.org

The table below summarizes the effectiveness of different oxidants in the coupling reaction between benzylmalononitrile and 3-(hydroxyimino)pentane-2,4-dione. researchgate.net

Oxidant (molar ratio to benzylmalononitrile)SolventProduct Yield (%)
Cu(ClO₄)₂ · 6H₂O (2.5)MeCN65
Cu(NO₃)₂ · 2.5H₂O (2.5)MeCN35
Mn(OAc)₃ · 2H₂O (2)AcOH25
KMnO₄ (0.4)AcOH10
Fe(ClO₄)₃ · 8H₂O (2)MeCN0

Other oxidizing systems, such as KMnO₄ and Mn(OAc)₃, have also been used for the cross-dehydrogenative C–O coupling of oximes with 1,3-dicarbonyl compounds. nih.gov The mechanism is believed to involve the generation of oxime radicals. nih.gov While the oxidation pathways are documented, information on the reduction of this compound itself is less common in the literature compared to the reduction of its parent compound, pentane-2,4-dione, which can be reduced to the corresponding diol. ethernet.edu.et

Coordination Chemistry of Pentane 2,4 Dione Oxime

Pentane-2,4-dione oxime, also known as 3-hydroxyiminopentane-2,4-dione, is a derivative of acetylacetone (B45752), a classic chelating agent in coordination chemistry. The introduction of the oxime group (=N-OH) into the β-diketone framework creates a ligand with multiple donor sites and complex coordination behavior.

This compound as a Ligand

The presence of carbonyl oxygens, the oxime oxygen, and the oxime nitrogen allows for diverse binding possibilities. Oximes are recognized as excellent ambidentate and polydentate ligands, capable of forming stable complexes with a majority of metals in the Periodic Table. ingentaconnect.com

This compound and its derivatives can act as multidentate ligands, forming chelate rings with metal ions for enhanced stability. Deprotonation of the oxime's hydroxyl group creates an oximato anion, which is a key step in its coordination. The ligand typically acts as a bidentate chelating agent, coordinating through one of the carbonyl oxygens and the oximino nitrogen atom. This forms a stable six-membered chelate ring.

In some complexes, particularly those involving Schiff base derivatives of this compound, the ligand can exhibit tetradentate behavior, binding through two imine nitrogens and two oximato groups. researchgate.net This versatility allows for the formation of both mononuclear and polynuclear complexes. ingentaconnect.com While monodentate coordination is less common for this ligand due to the favorability of chelation, it is theoretically possible through any of its single donor atoms.

The coordination behavior of this compound is significantly influenced by both steric and electronic factors.

Electronic Factors: The acidity of the oxime proton (pKa) is a crucial electronic factor. Coordination to a metal ion, particularly through the nitrogen atom, can dramatically lower the pKa, facilitating deprotonation and the formation of oximato complexes. at.ua The polarity of the solvent also plays a role; low-polarity solvents can favor intramolecular hydrogen bonding between the oxime and ketone groups, while polar solvents can disrupt this to form intermolecular bonds. ingentaconnect.com

Steric Factors: The presence of substituents on the pentane-2,4-dione backbone can sterically hinder the approach of the ligand to the metal center, influencing the resulting geometry of the complex. For instance, the stability of related oxime radicals, which can be intermediates in complex formation, increases with the steric bulk of alkyl substituents, which in turn can affect reaction yields. d-nb.info

In some cases, the same complex can contain ligands coordinated in both modes. For example, in copper(II) complexes of the closely related isonitrosoacetylacetoneimine, spectroscopic evidence shows that the ligands are coordinated through both the nitrogen and oxygen atoms of the isonitroso groups within the same monomeric unit, resulting in an asymmetric structure. niscpr.res.in This dual coordination mode highlights the versatile and ambidentate character of the oxime functional group. psu.edu

Influence of Steric and Electronic Factors on Coordination.

Synthesis and Structural Characterization of Metal Complexes

This compound and its derivatives are used to synthesize complexes with a wide range of metals. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under reflux conditions or via template methods. researchgate.netnajah.edu

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Mo(VI))

Complexes of this compound with first-row transition metals have been extensively studied. These complexes often exhibit octahedral or square-planar geometries and have interesting magnetic and spectral properties.

Cu(II), Ni(II), and Co(II): Complexes with these metals are readily synthesized. nih.gov For example, Schiff base dioxime ligands derived from 3-(hydroxyimino)pentan-2-one form stable complexes with Cu(II), Ni(II), and Co(II). researchgate.net Spectroscopic data suggest that in many of these, the ligand acts as a dibasic tetradentate agent, coordinating through the deprotonated oximato groups and imine nitrogens to form octahedral geometries around the metal ions. researchgate.net The magnetic moments are typically in line with the expected values for high-spin octahedral Co(II) (d⁷), and square-planar or octahedral Ni(II) (d⁸) and Cu(II) (d⁹) complexes. scirp.org

Mn(II): Manganese(II) complexes with related ligands have been synthesized and characterized. They typically exhibit magnetic moments around 5.9 B.M., which is characteristic of a high-spin d⁵ configuration in an octahedral environment. scirp.org

Mo(VI): Dioxomolybdenum(VI) complexes can be synthesized by reacting [MoO₂(acac)₂] (where acac = acetylacetonate) with oxime ligands. This reaction leads to the formation of stable, yellow [MoO₂(L)₂] type complexes, where L is the deprotonated oxime. nih.gov These complexes are generally characterized by strong Mo=O stretching frequencies in their infrared spectra. nih.gov

Table 1: Properties of Selected Transition Metal Complexes with this compound Derivatives
Metal IonExample Complex FormulaSuggested GeometryMagnetic Moment (B.M.)Key Spectral FeaturesReference
Cu(II)[Cu(L)] where L is a dibasic tetradentate dioximeOctahedral~1.92ESR spectra show g|| > g⊥, consistent with a d(x²-y²) ground state. researchgate.net
Ni(II)[Ni(L)] where L is a dibasic tetradentate dioximeOctahedral~3.15Electronic spectra show bands typical for octahedral Ni(II). researchgate.net
Co(II)[Co(L)(H₂O)₂] where L is a dibasic tetradentate dioximeOctahedral~4.95Electronic spectra consistent with high-spin octahedral Co(II). researchgate.net
Mn(II)[Mn(L')₂(H₂O)₂] where L' is a related bidentate ligandOctahedral~5.92Characterized by electronic spectra and magnetic susceptibility. scirp.org
Mo(VI)[MoO₂(L'')₂] where L'' is a related oximeDistorted OctahedralDiamagneticIR spectra show characteristic strong ν(O=Mo=O) bands. nih.gov

Complexes with Main Group and Lanthanide/Actinide Elements (e.g., U(VI))

While less common than transition metal complexes, pentane-2,4-dione and its derivatives also coordinate to main group and f-block elements.

Macrocyclic and Polymeric Coordination Architectures

The versatile coordination behavior of this compound and its derivatives facilitates the construction of complex supramolecular structures, including macrocyclic and polymeric architectures. These structures are of significant interest due to their unique properties and potential applications in areas such as catalysis and materials science.

The template condensation method is a prominent strategy for synthesizing macrocyclic complexes involving pentane-2,4-dione. For instance, a series of 14- and 16-membered macrocyclic complexes of nickel(II) and cobalt(II) have been synthesized using pentane-2,4-dione dioxime. These syntheses can proceed through a non-template cyclization of neutral metal complexes of the oxime with reagents like boron trifluoride, which acts as a bridging agent. The resulting fluoro-boro-bridged macrocycles exhibit notable stability. For example, the nickel(II) macrocyclic complex derived from bis(pentane-2,4-dione dioximato)nickel(II) is diamagnetic with a square-planar geometry around the metal ion, where coordination occurs through the nitrogen atoms. These macrocycles show considerable resistance to decomposition by moderate acids and dilute alkalis. acs.org Similarly, template condensation of pentane-2,4-dione with thiocarbohydrazide (B147625) in the presence of divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) yields tetraaza macrocyclic complexes. acs.org In these structures, the ligand typically coordinates to the metal ion via its nitrogen atoms.

Another approach involves the synthesis of macrocyclic Schiff base ligands. A ligand prepared from 1,4-dicarbonylphenyl-dihydrazide and pentane-2,4-dione forms mononuclear complexes with Co(II), Cu(II), and Ni(II). mdpi.com In these cases, the tetradentate ligand coordinates to the metal center through its nitrogen atoms. mdpi.com

Beyond discrete macrocycles, pentane-2,4-dione derivatives can also form extended polymeric networks. While direct examples using this compound are less common, the parent ligand, pentane-2,4-dione (acetylacetone, acac), readily forms polymeric structures. For example, a nickel(II) complex, [Ni(acac)₂(dmpeO₂)]n, has been shown to have a polymeric chain structure in the solid state. jcsp.org.pk This tendency for polymerization is also observed in heterometallic coordination polymers where oximate bridges link different metal centers, such as in a [Dy₂Cu₂]n chain formed with dimethylglyoxime, a related dioxime ligand. The ability of the oximato group to bridge metal ions is a key factor in the formation of these polymeric architectures.

Table 1: Examples of Macrocyclic Architectures from Pentane-2,4-dione Derivatives
ReactantsMetal Ion(s)Resulting Structure TypeKey FeaturesReference
Pentane-2,4-dione dioxime, Boron trifluorideNi(II), Co(II)Fluoro-boro-bridged 14- & 16-membered macrocyclesSquare-planar geometry (Ni), thermally stable, resistant to moderate acids/bases. acs.org
Pentane-2,4-dione, ThiocarbohydrazideCo(II), Ni(II), Cu(II), Zn(II)Tetraaza macrocyclic complexesDistorted octahedral geometry, non-electrolytes. acs.org
Pentane-2,4-dione, 1,4-Dicarbonylphenyl-dihydrazideCo(II), Cu(II), Ni(II)Mononuclear macrocyclic Schiff base complexesTetradentate ligand coordinating via nitrogen atoms. mdpi.com

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide profound insights into the stability, geometry, and electronic nature of metal complexes with this compound and related ligands.

Computational Analysis of Complex Stability and Geometry

DFT calculations are a powerful tool for predicting the three-dimensional structures of metal-oxime complexes and assessing their stability. Geometry optimization calculations can determine key structural parameters like bond lengths and bond angles for the most stable conformations. jacsdirectory.com For instance, DFT has been used to optimize the ground state electronic structure of copper(II) complexes with phenolic oximes, confirming a square planar geometry. nih.gov Such calculations on various metal complexes with oxime-based ligands have determined optimized structural parameters using functionals like B3LYP with basis sets such as LANL2DZ for the metal ion. scirp.org

The stability of these complexes can be evaluated by calculating metal-ligand binding energies. Theoretical studies on 3d transition metal(II) chloride complexes of glyoxime (B48743), a simple dioxime, revealed high affinities for Ni(II) and Fe(II) ions, with all complexation reactions found to be thermodynamically feasible. scirp.org The stability of different geometric isomers of the free ligand itself, such as pentane-2,4-dione dioxime, has also been predicted using computational methods like MM2 calculations, which suggested that the (Z,E)-isomer is the major, more stable form. dntb.gov.ua These computational approaches are crucial for understanding the factors that govern the formation and stability of specific complex architectures.

Table 2: Computational Methods in Stability and Geometry Analysis
System StudiedComputational MethodKey FindingsReference
Mn(II) & Co(II) complexes of 2,4-dihydroxybenzaldehyde (B120756) oximeDFT (B3LYP/6-311G**(d,p)/LanL2DZ)Optimized bond lengths, bond angles, and stable conformations.
3d Metal(II) complexes of glyoximeDFT (B3LYP/LANL2DZ)Calculated metal-ligand binding energies, showing high affinity for Ni(II) and Fe(II). scirp.org
Pentane-2,4-dione dioximeMM2 CalculationsPredicted the (Z,E)-isomer as the major and more stable geometric isomer. dntb.gov.ua
Cu(II) complex of phenolic oximeDFT OptimizationConfirmed a pseudo-macrocyclic mononuclear structure with square planar geometry. nih.gov

Electronic Structure and Bonding Analysis in Metal Oxime Complexes

The nature of the interaction between the metal center and the this compound ligand is elucidated through electronic structure and bonding analysis. DFT and time-dependent DFT (TD-DFT) are instrumental in this area. acs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about charge transfer within the molecule. mdpi.com For many metal-oxime complexes, electronic transitions observed in UV-Vis spectra are assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions, based on orbital composition analysis. scirp.org

Natural Population Analysis (NPA) can reveal the extent of electron donation from the ligand to the metal. In glyoxime complexes, NPA has confirmed ligand-to-metal electron donation. scirp.org The degree of covalent character in the metal-ligand bond can also be assessed. Studies on Cu(II) and Ni(II) complexes with phenolic oximes showed that there was more mixing between the metal and ligand orbitals in the Ni(II) complexes compared to the Cu(II) complexes, indicating a different degree of electronic interaction. acs.org

Furthermore, quantum chemical calculations can predict how coordination affects the ligand itself. Upon coordination to a metal ion, the electron density in the azomethine (C=N) link of an oxime is typically reduced, leading to a lowering of the C=N stretching frequency in the infrared spectrum, which serves as an experimental confirmation of coordination. scirp.org Theoretical calculations have also been used to study the electronic structure of radicals derived from oximes, such as the iminoxyl radical from 3-(hydroxyimino)pentane-2,4-dione, whose formation under the action of a Cu(II) salt was confirmed by EPR spectroscopy and rationalized through a radical mechanism. beilstein-journals.org These theoretical investigations are vital for a comprehensive understanding of the chemical reactivity and physical properties of these coordination compounds. bohrium.com

Spectroscopic and Computational Characterization of Pentane 2,4 Dione Oxime and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of pentane-2,4-dione oxime and its parent compound, acetylacetone (B45752), reveals characteristic absorption bands that are instrumental in their identification. In acetylacetone, the keto-enol tautomerism is evident. The keto form displays distinct asymmetric and symmetric stretching vibrations of the C=O groups at approximately 1728 cm⁻¹ and 1708 cm⁻¹, respectively. The enolic form is characterized by a ν(C=C-OH) vibration around 1604 cm⁻¹. Additionally, asymmetric and symmetric δ(CH₃) bands appear at 1416 cm⁻¹ and 1359 cm⁻¹, respectively. researchgate.net

For oximes in general, the FT-IR spectra show a characteristic associated OH stretching frequency near 3250 cm⁻¹. cdnsciencepub.com The C=N stretching vibration is typically observed around 1640 cm⁻¹. cdnsciencepub.com In a study of Fe₃O₄ nanoparticles modified with a ligand derived from this compound, a new absorption peak at 1617 cm⁻¹ was attributed to the C=NOH bond. researchgate.net The formation of oxime derivatives, such as those resulting from reactions with β-dicarbonyl compounds, can be confirmed by the presence of characteristic FT-IR bands. For instance, various derivatives of 3-(((...)-oxy)imino)pentane-2,4-dione show strong absorptions in the range of 1670-1752 cm⁻¹, corresponding to C=O and C=N stretching vibrations. rsc.org

The table below summarizes key FT-IR spectral data for pentane-2,4-dione and its related compounds.

Compound/Derivative TypeKey FT-IR Vibrational Modes (cm⁻¹)Reference
Acetylacetone (Keto form)Asymmetric ν(C=O) at ~1728, Symmetric ν(C=O) at ~1708 researchgate.net
Acetylacetone (Enol form)ν(C=C-OH) at ~1604 researchgate.net
General OximesAssociated OH stretch at ~3250, C=N stretch at ~1640 cdnsciencepub.com
3-(((...)-oxy)imino)pentane-2,4-dione DerivativesC=O and C=N stretches in the 1670-1752 range rsc.org
(2E,4E)-(4-imino O-benzoyl-2-imino O-terphthaloyl)pentaneC-H stretches at 2980 and 2933, C=O stretches at 1788, 1778, and 1717, C=N stretches at 1605 and 1574 arpgweb.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For acetylacetone, Raman spectra have been used to study the keto-enol tautomerism and the effects of intermolecular interactions. researchgate.net Studies on acetylacetone in the solid state at low temperatures have identified bands corresponding to the stable enol form, with strong bands at 1602 and 1629 cm⁻¹ assigned to the SYN enol form. irb.hr The noncoincidence effect (NCE) between IR and Raman spectra for the C=O stretching of acetylacetone has been observed, providing insights into the aggregation state of the molecule in binary mixtures. researchgate.net While specific Raman data for this compound is not extensively detailed in the provided search results, the techniques applied to its precursor, acetylacetone, are directly relevant for its characterization. researchgate.netirb.hr Raman spectroscopy can be a powerful tool for monitoring chemical reactions, such as solvent exchange, in real-time. spectroscopyonline.com

Normal Mode Analysis for Structural Assignment

Normal coordinate analysis (NCA) is a computational method used to assign vibrational frequencies observed in IR and Raman spectra to specific atomic motions within the molecule. researchgate.netekb.eg For the enol form of pentane-2,4-dione, density functional theory (DFT) calculations at the B3LYP level have been employed to calculate harmonic and anharmonic vibrational frequencies. ekb.eg This analysis reveals that the vibrational frequencies of the enolic ring atoms are significantly coupled with the vibrations of the terminal methyl groups. ekb.eg Such computational studies have also been applied to substituted derivatives like 3-chloro-pentane-2,4-dione, providing insights into how substitution affects the hydrogen bond strength and vibrational frequencies. researchgate.net These theoretical approaches are essential for a detailed and accurate assignment of the experimental vibrational spectra of pentane-2,4-dione and its oxime derivatives. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen and carbon atoms.

¹H NMR for Proton Environments and Isomer Ratios

¹H NMR spectroscopy is crucial for identifying the different proton environments in this compound and for determining the ratio of its geometric isomers. The synthesis of the monoxime of acetylacetone can result in a mixture of E and Z isomers. One study reported the formation of these isomers in a 9:1 ratio, as determined from the ¹H NMR data of the crude product. researchgate.net

In derivatives of this compound, the chemical shifts of the methyl protons provide valuable structural information. For example, in a series of (E)-3-((...)-imino)pentane-2,4-dione derivatives, distinct singlets for the different methyl groups are observed in the ¹H NMR spectra. mdpi.com For instance, in (E)-3-((1-phenyl-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dione, the methyl protons appear as singlets at δ 2.48, 2.27, and 2.05 ppm. mdpi.com Similarly, for 3-benzyl-3-(((2,4-dioxopentan-3-ylidene)amino)oxy)pentane-2,4-dione, the methyl protons are observed at δ 2.40, 2.26, and 2.02 ppm. rsc.org

The ¹H NMR spectrum of the parent compound, acetylacetone, clearly shows signals for both the keto and enol forms, allowing for the calculation of their equilibrium ratio. oregonstate.edu The keto form typically shows signals for the methylene (B1212753) protons and methyl protons, while the enol form has signals for the vinyl proton and methyl protons, with the hydroxyl proton appearing far downfield. oregonstate.eduencyclopedia.pub

The following table presents representative ¹H NMR data for derivatives of this compound.

Compound¹H NMR Chemical Shifts (δ, ppm) in CDCl₃Reference
(E)-3-((1-phenyl-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dione7.81–7.69 (m, 2H), 7.56–7.43 (m, 5H), 7.43–7.28 (m, 3H), 2.48 (s, 3H), 2.27 (s, 3H), 2.05 (s, 3H) mdpi.com
(E)-3-((1-(p-tolyl)-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dione7.81–7.71 (m, 2H), 7.54–7.44 (m, 3H), 7.41 (d, J = 8.2 Hz, 2H), 7.19 (d, J = 8.2 Hz, 2H), 2.49 (s, 3H), 2.35 (s, 3H), 2.29 (s, 3H), 2.06 (s, 3H) mdpi.com
3-Benzyl-3-(((2,4-dioxopentan-3-ylidene)amino)oxy)pentane-2,4-dione7.36–7.18 (m, 3H), 7.09–6.95 (m, 2H), 3.51 (s, 2H), 2.40 (s, 3H), 2.26 (s, 3H), 2.02 (s, 6H) rsc.org
3-(((2-Methyl-1,3-dioxo-1-phenylbutan-2-yl)oxy)imino)pentane-2,4-dione7.88–7.78 (m, 2H), 7.59–7.49 (m, 1H), 7.48–7.37 (m, 2H), 2.30 (s, 3H), 2.28 (s, 3H), 2.17 (s, 3H), 1.86 (s, 3H) rsc.org

¹³C NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound and its derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.

For the parent acetylacetone, ¹³C NMR data is available, which helps in understanding the carbon framework that is modified to form the oxime. chemicalbook.com In the derivatives of this compound, the carbonyl and imino carbons exhibit characteristic chemical shifts. For example, in a series of (E)-3-((...)-imino)pentane-2,4-dione derivatives, the carbonyl carbons typically resonate in the range of δ 194-199 ppm, while the imino carbon (C=N) appears around δ 156-157 ppm. mdpi.com The methyl carbons show signals in the upfield region, generally between δ 20-31 ppm. rsc.orgmdpi.com

The table below provides ¹³C NMR data for several derivatives of this compound, illustrating the characteristic chemical shifts for the carbon framework.

Compound¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃Reference
(E)-3-((1-phenyl-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dione198.8, 194.7, 156.6, 151.6, 139.4, 131.6, 129.2, 128.7, 128.6, 126.5, 122.9, 105.2, 30.5, 25.9, 23.8 mdpi.com
(E)-3-((1-(p-tolyl)-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dione198.7, 194.7, 156.5, 151.6, 138.6, 136.4, 131.4, 129.24, 129.18, 126.5, 122.8, 105.2, 30.5, 25.8, 23.5, 21.2 mdpi.com
3-Benzyl-3-(((2,4-dioxopentan-3-ylidene)amino)oxy)pentane-2,4-dione201.4, 197.3, 193.5, 158.1, 133.8, 130.2, 128.7, 127.6, 99.6, 39.1, 30.0, 27.4, 26.0 rsc.org
3-(((2-Methyl-1,3-dioxo-1-phenylbutan-2-yl)oxy)imino)pentane-2,4-dione202.0, 197.4, 194.0, 193.7, 157.3, 134.0, 133.8, 129.5, 128.8, 96.3, 30.6, 26.0, 25.8, 20.6 rsc.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. In this compound and its derivatives, the key chromophores are the C=O and C=N groups. The extent of conjugation between these groups influences the wavelength of maximum absorption (λmax).

The formation of 3-(hydroxyimino)pentane-2,4-dione from the nitrosation of acetylacetone has been monitored by observing the product's formation at an absorption maximum of 275 nm. crystallography.net This absorption is likely attributable to n→π* or π→π* transitions within the conjugated system of the molecule. When this compound is used as a ligand in metal complexes, the electronic spectra become more complex. For example, ruthenium(III) complexes incorporating aryl-azo derivatives of pentane-2,4-dione exhibit multiple absorption bands. nih.gov Two of these transitions, observed in the regions of 265-272 nm and 334-423 nm, are considered to be ligand-centered (LC) transitions. nih.gov The introduction of substituents or complexation with metal ions can shift the absorption maxima, providing information about the electronic interactions at play. crystallography.net

Table 2: UV-Vis Absorption Data for this compound and Related Species

Compoundλmax (nm)Transition Type / NoteReference
3-(Hydroxyimino)pentane-2,4-dione275Product formation monitored at this wavelength crystallography.net
Ru(III) complex with aryl-azo pentane-2,4-dione ligand265-272Ligand-Centered (LC) nih.gov
Ru(III) complex with aryl-azo pentane-2,4-dione ligand334-423Ligand-Centered (LC) nih.gov
Ru(III) complex with aryl-azo pentane-2,4-dione ligand540-604Ligand-to-Metal Charge Transfer (LMCT) nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. It is invaluable for studying transition metal complexes of this compound and for detecting its corresponding iminoxyl radical. tcichemicals.com The free ligand itself is EPR-silent, but its one-electron oxidation product, the iminoxyl radical, can be generated and studied. tcichemicals.comnih.gov The formation of the iminoxyl radical from 3-(hydroxyimino)pentane-2,4-dione under the action of Cu(II) ions in acetonitrile (B52724) has been confirmed by EPR spectroscopy. nih.gov

When this compound acts as a ligand for paramagnetic metal ions like copper(II), the resulting complexes yield rich EPR spectra. nih.govnih.gov These spectra provide detailed information about the coordination geometry and the nature of the metal-ligand bonding. For many Cu(II) complexes with oxime ligands, the EPR spectra at low temperatures (77 K) are characteristic of an axial symmetry, with g-tensor parameters satisfying the condition g∥ > g⊥ > 2.0023. nih.gov This pattern indicates that the unpaired electron resides primarily in the dx²-y² orbital of the copper ion, consistent with a distorted square-planar or square-pyramidal geometry. nih.govnih.gov

Table 3: Representative EPR g-Values for Copper(II) Complexes with Oxime-Type Ligands

Complex Typeg∥ (gzz)g⊥ (gxx, gyy)Geometry/Ground StateReference
Cu(II) with Oxime-Imine Ligand>2.0023>2.0023dx²-y² nih.gov
Cu(II) with Ethoxylacetyl Oxime--dx²-y² nih.gov
Cu(II) with Dipinodiazafluorene Ligand (1)2.272.05Distorted Square-Pyramidal
Cu(II) with Dipinodiazafluorene Ligand (3)2.225 / 2.42082.0898 / 2.0835Tetragonal Distortion (two species)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of pentane-2,4-dione dioxime (also known as acetylacetone dioxime) has been determined, offering a clear picture of its molecular architecture.

The study, published in 2003, revealed the compound crystallizes in the tetragonal space group P -4 n 2 at a temperature of 130 K. The solid-state structure is stabilized by intermolecular hydrogen bonds, a common feature in oxime crystals which often form dimeric or chain-like networks. The precise structural parameters obtained from crystallography are essential for validating and calibrating computational models.

Table 4: Crystallographic Data for Pentane-2,4-dione Dioxime

ParameterValueReference
Chemical FormulaC₅H₁₀N₂O₂
Crystal SystemTetragonal
Space GroupP -4 n 2
a (Å)10.852
b (Å)10.852
c (Å)5.9751
α (°)90
β (°)90
γ (°)90
Cell Volume (ų)703.7
Temperature (K)130

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing deeper insight into the molecular properties of this compound and its derivatives. DFT calculations are used to predict geometries, vibrational frequencies, electronic properties, and reaction mechanisms.

For instance, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to study the molecular structure of 3-nitroso-2,4-pentanedione, a tautomer of 3-(hydroxyimino)pentane-2,4-dione. Such studies can calculate vibrational frequencies and compare them with experimental IR and Raman spectra to confirm structural assignments. Furthermore, theoretical calculations can elucidate the strength of intramolecular hydrogen bonds, which are crucial to the stability of the enol form of related β-dicarbonyl compounds. DFT has also been used to model the mechanism of oxime formation itself and to calculate bond lengths and angles in metal complexes containing oxime ligands, often showing good agreement with X-ray crystallography data.

Table 5: Applications of DFT in the Study of this compound and Analogues

Calculated PropertyDFT Method/Basis SetApplicationReference
Molecular StructureB3LYP/6-311++G(d,p)Geometry optimization of 3-nitroso-2,4-pentanedione
Vibrational FrequenciesB3LYP/6-311++G(d,p)Comparison with experimental IR/Raman spectra
¹H Chemical ShiftsB3LYP/6-311++G** (GIAO)Prediction of proton environments
Hydrogen Bond StrengthB3LYP/6-311++G**Quantifying intramolecular interactions
Reaction MechanismB3LYP/6-311G(d,p)Elucidation of hydrolysis pathways for oximes
Bond Lengths/AnglesB3LYP/6-31G(d,p)Structural characterization of metal complexes

An in-depth look at the computational and spectroscopic analysis of this compound and its related compounds reveals significant details about its structure, stability, and reactivity. This article focuses exclusively on the scientific characterization of this compound as detailed in existing research.

1

1 Prediction of Molecular Geometry and Electronic Properties

The prediction of molecular geometry for this compound relies on computational models such as the Valence Shell Electron Pair Repulsion (VSEPR) theory. libretexts.org The molecule features an oxime group (-C=N-OH) and a ketone group (-C=O) separated by a methylene bridge. vulcanchem.com The geometry around the C=N double bond is critical, leading to the existence of E/Z isomers. vulcanchem.com In the VSEPR model, the nitrogen atom of the oxime is effectively surrounded by three electron pairs (one double bond, one single bond, one lone pair), suggesting a bent geometry at the C-N=C fragment with an angle less than 120°. libretexts.org

The planar arrangement of the conjugated system in its tautomeric forms contributes to resonance stabilization. vulcanchem.com Descriptors for pentane-2,4-dione and its derivatives indicate that the parent compound is notably polar, with significant hydrogen bond basicity but no hydrogen bond acidity. nih.gov This polarity and the presence of both a hydrogen bond donor (the -OH group) and acceptors (the nitrogen and oxygen atoms) are key electronic features influencing its interactions.

2 Analysis of Tautomeric Equilibria and Hydrogen Bonding

This compound exists in a dynamic equilibrium between several tautomeric forms. Its parent compound, pentane-2,4-dione, is well-known for its keto-enol tautomerism, with the enol form being surprisingly stable due to intramolecular hydrogen bonding and resonance, accounting for about 76% of the mixture at equilibrium. pearson.comvaia.com

For the oxime, the situation is more complex. The nitrosation of acetylacetone, a method of its synthesis, proceeds through the enol form to produce the oxime, indicating a facile tautomeric shift. rsc.org The compound can exist in a keto-oxime form, (E/Z)-4-(hydroxyimino)pentan-2-one, and a nitroso-enol form, (Z)-4-hydroxy-3-nitrosopent-3-en-2-one. lam.edu.ly

Hydrogen bonding plays a crucial role in the structure and non-covalent interactions of oximes. researchgate.net Studies on related structures show that both intramolecular and intermolecular hydrogen bonds are significant. For instance, intramolecular C-H···O hydrogen bonds can stabilize the molecular structure, while intermolecular O-H···N hydrogen bonds between oxime subunits can lead to the formation of dimers and larger assemblies. researchgate.netresearchgate.net

3 Mechanistic Insights into Reactivity

The reactivity of this compound is dictated by its functional groups. Its formation mechanism involves the nitrosation of pentane-2,4-dione, where the rate-limiting step is the electrophilic attack of a nitrosating agent on the enol form of the diketone, followed by proton loss and a tautomeric shift to the more stable oxime. rsc.org

A key aspect of its reactivity is the formation of iminoxyl radicals. The oxime can react with a copper(II) ion, for example, to generate a stable iminoxyl radical. beilstein-journals.orgd-nb.info This radical intermediate is central to various synthetic transformations. One notable reaction is the oxidative C–O coupling with 1,3-dicarbonyl compounds or other nucleophiles. beilstein-journals.orgd-nb.info The proposed mechanism for this coupling involves the generation of the iminoxyl radical, which then interacts with a complex formed between the copper ion and the dicarbonyl compound to yield the final product. beilstein-journals.org The formation of this radical under reaction conditions has been confirmed by EPR spectroscopy. beilstein-journals.orgd-nb.info

The oxime group can also undergo more conventional reactions such as esterification of the hydroxyl group. vulcanchem.com For example, it reacts with benzoyl chloride to form its corresponding benzoyl ester. vulcanchem.comlam.edu.ly

2 Molecular Mechanics (MM2) Calculations for Isomer Stability

Molecular mechanics (MM2) calculations have been effectively used to predict the relative stability of the geometric isomers of this compound and its derivatives. lam.edu.lymisuratau.edu.lyresearchgate.net For the mono-oxime of acetylacetone, synthesis yields an E/Z isomeric mixture, typically in a 9:1 ratio. vulcanchem.comlam.edu.lyresearchgate.net MM2 calculations support this experimental observation, showing that the E-isomer has a lower total energy than the Z-isomer, making it the thermodynamically favored product. vulcanchem.comlam.edu.lyresearchgate.net

Similar computational studies on acetophenone (B1666503) oxime show the E-isomer to be more stable, with a minimized energy of 3.65 Kcal/mol compared to 6.88 Kcal/mol for the Z-isomer. misuratau.edu.ly

Table 1: Predicted Isomer Stability for Pentane-2,4-dione Dioxime using MM2 Calculations
IsomerPredicted Formation Percentage (%)Status
(Z,E)-pentane-2,4-dione dioxime82.8Major
(E,E)-pentane-2,4-dione dioxime18.2Minor

The application of MM2 calculations extends to the dioxime derivative of pentane-2,4-dione. For pentane-2,4-dione dioxime, which forms as a mixture of two geometric isomers, MM2 calculations predicted that the (Z,E)-isomer would be the major product with a formation percentage of 82.8%, while the (E,E)-isomer would be the minor product at 18.2%. researchgate.netresearchgate.net These computational predictions align well with experimental findings where the isomers are formed in a 4.5:1 ratio. researchgate.netresearchgate.net This demonstrates the utility of MM2 calculations in forecasting the stereochemical outcomes for this class of compounds.

Advanced Applications in Chemical Synthesis and Catalysis Excluding Prohibited Categories

Catalytic Applications in Organic Transformations

The functional groups within pentane-2,4-dione oxime allow it to form stable complexes with a wide array of metal ions, making these complexes subjects of interest for catalysis. The ability of the oxime and its related structures to participate in and stabilize different oxidation states of a metal center is crucial for their catalytic function in various organic reactions.

Complexes derived from pentane-2,4-dione and its oxime variants are notable for their role in mediating challenging chemical transformations. The non-innocent character of these ligands, meaning they can actively participate in the redox processes of a reaction, makes them particularly valuable in catalysis. nih.govacs.org

While direct epoxidation examples are specific, a closely related and significant application is the Wacker-type oxidation of olefins, where an olefin is oxidized to a ketone. Research has demonstrated that cobalt complexes featuring a ligand derived from pentane-2,4-dione, specifically pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT), serve as effective precatalysts for this transformation. nih.govacs.org Two specific complexes, [CoIII(H2LSMe)I]I and [CoIII(LSMe)I2], have been identified as active precatalysts for the Wacker-type oxidation of various olefins using phenylsilane (B129415) as a reductant. nih.gov The process is highly chemoselective, showing a preference for Markovnikov selectivity and achieving high turnover frequencies (TOF) under mild conditions. rsc.org

Table 1: Cobalt-Catalyzed Wacker-Type Oxidation of Various Olefins rsc.org
Olefin SubstrateCatalyst SystemConditionsProductTOF (h⁻¹)Selectivity
StyreneCo-1 (1 mol%) / Et₃SiHAir, rt, 10 minAcetophenone (B1666503)864>99% Ketone
4-MethylstyreneCo-1 (1 mol%) / Et₃SiHAir, rt, 10 min4-Methylacetophenone>864>99% Ketone
4-MethoxystyreneCo-1 (1 mol%) / PMHSO₂, 70 °C, <1 h4-Methoxyacetophenone>530>99% Ketone
4-ChlorostyreneCo-1 (1 mol%) / Et₃SiHAir, rt, 10 min4-Chloroacetophenone>864>99% Ketone
IndeneCo-1 (1 mol%) / PMHSO₂, 70 °C, <1 h1-Indanone>530>99% Ketone

The precursor to this compound complexes, nickel(II) pentane-2,4-dionate, often abbreviated as Ni(acac)₂, has been investigated as a precatalyst for the hydrogenation of carbon dioxide. While isolated nickel(II) complexes containing the pentane-2,4-dionato ligand were found to be inactive for the hydrogenation of CO₂ to formamide, a catalytically potent system was generated in situ. researchgate.net A mixture of Ni(acac)₂ and 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) proved to be a very active catalyst for this transformation. researchgate.net This highlights the role of the pentane-2,4-dionate complex as a stable and convenient precursor that, upon introduction of appropriate co-ligands, forms the active catalytic species. Similarly, other preformed nickel(II) complexes like [NiCl₂(dmpe)] have demonstrated high activity, achieving up to 6300 turnovers for the production of dimethylformamide from CO₂, H₂, and dimethylamine. nih.gov The use of these earth-abundant metal precatalysts is a significant area of research for sustainable chemical production. nih.gov

Table 2: Performance of Nickel and Cobalt Complexes as Precatalysts in CO₂ Hydrogenation
PrecatalystReactionConditionsActivity MetricSource
[Ni(acac)₂] + dmpe (in situ)CO₂ + H₂ + HNMe₂ → DMF + H₂ONot specified"Very active" researchgate.net
[NiCl₂(dmpe)]CO₂ + H₂ + HNMe₂ → DMF + H₂ODMSO, 100 °C, 80 barUp to 6300 TON nih.gov
[CoCl₂(dmpe)]CO₂ + H₂ + HNMe₂ → DMF + H₂ODMSO, 100 °C, 80 bar145 TON nih.gov

Pentane-2,4-dione is a key building block in the synthesis of substituted quinolines via the Friedländer annulation. psu.edu This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as pentane-2,4-dione. Various catalysts have been employed to facilitate this transformation, demonstrating the utility of pentane-2,4-dione in constructing complex heterocyclic scaffolds. For instance, molecular iodine has been shown to be a highly efficient catalyst for this reaction, working under mild, room temperature conditions to produce a range of quinoline (B57606) derivatives in good to excellent yields. psu.edu Other catalytic systems, including zinc titanate nanoparticles and various nanocatalysts, have also been successfully applied. kthmcollege.ac.in

Table 3: Catalytic Friedländer Synthesis of Quinolines Using Pentane-2,4-dione
2-Aminoaryl KetoneCatalyst (mol%)SolventTimeProduct Yield (%)Source
2-AminoacetophenoneI₂ (1)EtOH18 h76 psu.edu
2-Amino-5-chlorobenzophenoneI₂ (1)EtOH20 h61 psu.edu
4-Amino-2-oxo-2H-chromene-3-carbaldehydeZinc Titanate (5)2-Propanol/Water3.0 h81 kthmcollege.ac.in
2-AminobenzophenoneFe₃O₄@Urea/HITh-SO₃H (20 mg)Solvent-free25 min95 researchgate.net
2-Amino-5-chlorobenzophenoneFe₃O₄@Urea/HITh-SO₃H (20 mg)Solvent-free30 min92 researchgate.net
CO2 Hydrogenation (Precatalysts).

Enzyme-Mediated Catalysis utilizing this compound.

Precursor Chemistry for Advanced Materials and Functional Molecules

Pentane-2,4-dione and its oxime derivatives are versatile building blocks in organic synthesis, primarily for the construction of complex heterocyclic compounds. vulcanchem.com The reactivity of the dicarbonyl and oxime functionalities allows for a wide range of cyclization and condensation reactions. The parent compound, pentane-2,4-dione, is a key starting material in the Hantzsch synthesis, a classical multi-component reaction used to produce substituted pyrroles and polyhydroquinolines. thieme-connect.comrsc.org For example, an organocatalytic approach to the Hantzsch pyrrole (B145914) synthesis has been developed using pentane-2,4-dione as the β-dicarbonyl component in water. thieme-connect.com

The oxime itself, or the corresponding dioxime, serves as a direct precursor to a variety of functional molecules. Pentane-2,4-dione dioxime can be subjected to esterification reactions with various acid chlorides (e.g., benzoyl chloride, terephthaloyl chloride, tosyl chloride) to form symmetrical and unsymmetrical dioxime esters. arpgweb.com These oxime esters are themselves important intermediates for synthesizing biologically active heterocyclic molecules. arpgweb.com Furthermore, the iminoxyl radical generated from 3-(hydroxyimino)pentane-2,4-dione can participate in oxidative C–O coupling reactions with other organic molecules, such as benzylmalononitrile (B177411), to create more complex azo oxime ethers. mdpi.com The ability to form various heterocyclic systems, including pyrazoles and isoxazoles, makes this compound a valuable scaffold in synthetic chemistry. vulcanchem.comclockss.org

Table 2: Examples of Heterocyclic Synthesis from Pentane-2,4-dione Derivatives

Starting Material Reagents Product Type Citation
Pentane-2,4-dione Primary amines, α-halo ketones Substituted pyrroles (Hantzsch synthesis) thieme-connect.com
Pentane-2,4-dione dioxime Benzoyl chloride, Terephthaloyl chloride Symmetrical/Unsymmetrical dioxime esters arpgweb.com
3-(Hydroxyimino)pentan-2,4-dione Benzylmalononitrile, Cu(ClO₄)₂ Azo oxime ether mdpi.com
3-Chloropentane-2,4-dione Thioureas 2-Arylimino-1,3-thiazole derivatives

The structural features of this compound, particularly the presence of the oxime's hydroxyl group (-NOH), make it a valuable component in supramolecular chemistry and the design of advanced materials. The oxime group is a potent hydrogen bond donor, enabling the formation of extensive intermolecular hydrogen-bonding networks. mjcce.org.mk This property is critical for directing the self-assembly of molecules into well-defined, higher-order supramolecular structures. For instance, Schiff base derivatives of pentane-2,4-dione can form hydrogen-bonded dimers in the solid state. mjcce.org.mk

In coordination chemistry, ligands derived from pentane-2,4-dione and its oximes are used to construct polynuclear metal complexes with specific topologies. The parent ligand, pentane-2,4-dionato (acetylacetonato, acac⁻), readily forms stable complexes with transition metals. These complexes can act as nodes in the formation of larger structures. Research has shown that nickel(II) complexes of pentane-2,4-dionato can be synthesized to form one-dimensional polymeric chains or tetranuclear cubane-like structures. researchgate.net Ligands derived from pentane-2,4-dione bis(isothiosemicarbazone) have been used to create mono- and dinuclear nickel complexes, demonstrating the tunability of the resulting material's structure. univie.ac.at The ability to form predictable coordination geometries and intermolecular interactions is fundamental to the rational design of metal-organic frameworks (MOFs) and other functional materials.

Building Blocks for Complex Organic Synthesis.

Analytical Chemistry Applications

The reaction between hydroxylamine (B1172632) and a carbonyl compound to form an oxime is a foundational reaction in qualitative organic analysis. google.com This reaction can be adapted for the detection and characterization of aldehydes and ketones. While this compound itself is the product of such a reaction, its derivatives have been developed as specialized chromogenic reagents. A notable example is 3-(Phenylhydrazono)pentane-2,4-dione, which serves as a chromogenic reagent for detecting carbonyl compounds. The phenylhydrazone substituent creates a conjugated system that absorbs in the UV-visible spectrum, leading to a distinct color, which facilitates spectroscopic analysis and detection. The general principle involves the reaction of an unknown carbonyl-containing analyte with a reagent like hydroxylamine or a hydrazone to produce a colored and often crystalline derivative, confirming the presence of the carbonyl group.

The chemical methodology for metal ion extraction using this compound is rooted in the powerful chelating ability of its parent compound, pentane-2,4-dione (acetylacetone). Acetylacetone (B45752) is a well-established extraction agent used for the separation and purification of metal ions from aqueous solutions. It coordinates to metal ions as a bidentate, monoanionic ligand (acac⁻), forming stable, neutral metal-acetylacetonate complexes that are soluble in organic solvents.

The formation of the oxime at the central carbon (the γ-position) modifies the ligand properties but retains the fundamental chelating capability. The nitrosation of pre-formed metal-acetylacetonate complexes can directly yield metal-oxime complexes. Alternatively, the oxime ligand itself, 3-(hydroxyimino)pentan-2,4-dione, can be used to directly synthesize metal complexes. For example, the isonitroso-derivative of acetylacetone reacts with palladium(II) chloride to form a stable complex. The formation of these robust, charge-neutral coordination complexes with metal ions is the basis of their extraction via liquid-liquid solvent extraction, allowing for the selective transfer of metal ions from an aqueous phase to an immiscible organic phase.

Emerging Research Directions and Future Perspectives in Pentane 2,4 Dione Oxime Chemistry

Development of Novel Pentane-2,4-dione Oxime Derivatives with Tunable Properties

The inherent reactivity of this compound, stemming from its electron-deficient carbonyl groups and nucleophilic oxime moiety, provides a fertile ground for the synthesis of a diverse array of derivatives. Current research is intensely focused on creating novel derivatives with properties that can be finely tuned for specific applications. This involves strategic modifications of the core structure to influence its electronic, steric, and coordination characteristics.

One promising avenue is the synthesis of unsymmetrical dioxime esters. For instance, researchers have successfully synthesized derivatives like (2E,4E)-(4-imino O-benzoyl-2-imino O-terphthaloyl)pentane by employing a multi-step esterification process. arpgweb.com This approach allows for the introduction of different functional groups onto the oxime moieties, leading to compounds with tailored solubility, reactivity, and potential for forming complex molecular architectures. arpgweb.com The synthesis of these unsymmetrical derivatives often results in the formation of single geometric isomers, which is crucial for ensuring product purity and predictable properties. arpgweb.com

Another area of active investigation is the introduction of various substituents onto the pentane (B18724) backbone. For example, derivatives such as 3-(tert-butyl)pentane-2,4-dione are being explored. chemscene.com The properties of these derivatives can be further modified, for instance, by introducing fluorine atoms. Research has shown that while pentane-2,4-dione and its alkyl derivatives exhibit significant hydrogen bond basicity and polarity, they lack hydrogen bond acidity. nih.govnih.gov In contrast, derivatives like 1,1,1-trifluoropentane-2,4-dione and hexafluoropentane-2,4-dione possess notable hydrogen bond acidities, drastically altering their interaction capabilities. nih.govnih.gov

The synthesis of azo oxime ethers represents another class of novel derivatives. mdpi.com For example, the C–O coupling of hydrazones with diacetyliminoxyl radical leads to the formation of compounds like (E)-3-((1-phenyl-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dione. mdpi.com These derivatives exhibit unique structural and electronic properties that are currently under investigation for various applications.

The development of these novel derivatives is not merely an academic exercise. Many of these new compounds are being evaluated for their potential in diverse fields. For example, some oxime esters have been investigated for their ability to cleave DNA and for their herbicidal and antitumor activities. arpgweb.comresearchgate.net The ability to tune the properties of this compound derivatives opens up exciting possibilities for creating new functional materials, catalysts, and biologically active molecules.

Table 1: Examples of Novel this compound Derivatives and Their Features

Derivative NameKey Synthetic FeatureNotable Property/ApplicationReference
(2E,4E)-(4-imino O-benzoyl-2-imino O-terphthaloyl)pentaneMulti-step esterification of pentane-2,4-dione dioximeUnsymmetrical structure with potential for complex formation arpgweb.com
1,1,1-Trifluoropentane-2,4-dioneIntroduction of fluorine atomsSignificant hydrogen bond acidity nih.govnih.gov
(E)-3-((1-phenyl-1-(phenyldiazenyl)ethoxy)imino)pentane-2,4-dioneC–O coupling of hydrazones with diacetyliminoxyl radicalAzo oxime ether with potential antifungal activity mdpi.com
Pentane-2,4-dione bis(S-methylisothiosemicarbazone) cobalt complexesCoordination with cobalt and a multielectron-responsive ligandPrecatalyst in Wacker-type oxidation of olefins nih.gov

Advancements in Sustainable Synthesis Protocols

In line with the growing emphasis on green chemistry, significant efforts are being directed towards developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. These advancements aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One key area of progress is the use of milder and more efficient reaction conditions. For example, the synthesis of α-oximinoketones, including a derivative of pentane-2,4-dione, has been achieved in water as a green solvent. rajpub.com This method utilizes carboxyl and nitrite (B80452) functionalized graphene quantum dots as a catalyst and nitrosonium source, allowing the reaction to proceed at room temperature with a simple workup procedure and yielding excellent product quantities in shorter reaction times. rajpub.com This approach avoids the need for mineral acids, which are often used in traditional oximation reactions. rajpub.com

Solvent-free synthesis is another promising sustainable strategy. Research has shown that the conversion of various carbonyl compounds into their corresponding oximes can be achieved by simply grinding the reactants with hydroxylamine (B1172632) hydrochloride and sodium hydroxide, eliminating the need for a solvent altogether. researchgate.net While this method was initially less successful for aromatic ketones, the addition of silica (B1680970) gel as a catalyst was found to promote the reaction. researchgate.net

The development of chemoenzymatic protocols also represents a significant step towards sustainability. These methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. For instance, a novel chemoenzymatic protocol has been developed for the synthesis of 3'-O-dimethoxytrityl-2'-deoxynucleoside derivatives, where pentane-2,4-dione is used in a purification step. acs.org This highlights the integration of pentane-2,4-dione chemistry into broader sustainable synthetic strategies.

Furthermore, there is a focus on utilizing readily available and less toxic reagents. The synthesis of pentane-2,3,4-trione 3-oxime, a related compound, is typically achieved through the oximation of pentane-2,3,4-trione using hydroxylamine hydrochloride under controlled pH. Optimization of such reactions involves careful control of conditions to minimize side products, which is a core principle of green chemistry.

These advancements in sustainable synthesis are not only environmentally beneficial but also often lead to improved yields, higher selectivity, and more cost-effective processes. The future of this compound synthesis will likely see a greater adoption of these green chemistry principles, leading to cleaner and more efficient production methods.

Table 2: Comparison of Synthesis Protocols for Oximes

Synthesis ProtocolKey FeaturesAdvantages
Traditional Oximation Often uses mineral acids and organic solvents.Well-established methods.
Water-based Synthesis Uses water as a solvent and a functionalized graphene quantum dot catalyst. rajpub.comEnvironmentally friendly, mild conditions, simple workup, high yields. rajpub.com
Solvent-free Grinding Mechanical grinding of reactants, sometimes with a silica gel catalyst. researchgate.netEliminates solvent use, reduces waste. researchgate.net
Chemoenzymatic Protocols Combines chemical and enzymatic steps. acs.orgHigh selectivity, mild reaction conditions.

Design and Application of Advanced Metal-Oxime Catalysts

The ability of this compound and its derivatives to form stable complexes with a wide range of metal ions has positioned them as versatile ligands in the design of advanced catalysts. rsc.org Research in this area is focused on creating metal-oxime complexes with tailored catalytic activities for a variety of organic transformations.

A significant area of investigation involves the use of these complexes in oxidation catalysis. For example, cobalt complexes with pentane-2,4-dione bis(S-methylisothiosemicarbazone) have been shown to act as precatalysts in the Wacker-type oxidation of olefins. nih.gov These complexes exhibit what is known as "chemical and redox noninnocence," where the ligand actively participates in the catalytic cycle, influencing the reactivity and selectivity of the transformation. nih.gov

Metal-organic frameworks (MOFs) incorporating oxime functionalities are also emerging as promising catalytic materials. csic.es Researchers have developed methods to grow MOFs, such as HKUST-1, within chitosan (B1678972) aerogel microspheres. csic.es These composite materials have demonstrated excellent activity in the oxidation of oximes to their corresponding carbonyl compounds, a reaction of industrial importance. csic.es The porous structure of the aerogel and the fine dispersion of the MOF crystals enhance catalytic efficiency, while the chitosan matrix facilitates catalyst recovery and reuse. csic.es

Furthermore, theoretical studies are providing valuable insights into the mechanisms of metal-catalyzed reactions involving oxime esters. Density functional theory (DFT) calculations have suggested that the activation of oxime esters by iron(II) and copper(I) catalysts is more likely to proceed through a metal-bound iminyl radical intermediate rather than a free radical pathway. acs.org This discovery has significant implications for the design of new catalysts for asymmetric synthesis, as controlling radical reactivity by binding it to a metal center is a key strategy for achieving high enantioselectivity. acs.org

The development of nanocatalysis is also influencing the design of metal-oxime catalysts. rsc.org The synthesis of metal oxide-based nanocatalysts with tunable properties at the nanoscale offers new opportunities for creating highly active and selective catalysts for various oxidative transformations. rsc.org While not exclusively focused on this compound, the principles of designing these advanced nanocatalysts can be applied to create novel metal-oxime systems with enhanced performance.

The future of metal-oxime catalysis will likely involve a greater synergy between experimental synthesis and computational modeling to design catalysts with precisely controlled reactivity and selectivity for a wide range of chemical transformations.

Exploration of this compound in Self-Assembly and Supramolecular Chemistry

The oxime functional group is gaining recognition for its significant role in supramolecular chemistry and self-assembly due to its ability to participate in various non-covalent interactions. rsc.org this compound and its derivatives, with their versatile coordination capabilities and potential for hydrogen bonding, are being explored as building blocks for the construction of complex and functional supramolecular architectures.

A key aspect of oxime chemistry that is being harnessed in this context is the dynamic nature of the oxime bond. The formation of oximes is reversible, particularly under acidic conditions, which allows for error-checking and the thermodynamic self-assembly of complex structures like catenanes and macrocycles. nih.gov Researchers have demonstrated that the dynamic nature of the oxime linkage can be switched "on" in strongly acidic conditions to facilitate the self-assembly process and then switched "off" under neutral conditions to trap the assembled products. nih.gov This switchable behavior offers a solution to the common problem of product instability in dynamic covalent chemistry. nih.gov

The ability of oxime derivatives to act as ligands for metal ions is also a powerful tool in supramolecular chemistry. The directional and predictable nature of metal-ligand coordination bonds allows for the self-assembly of discrete two- and three-dimensional structures. nih.gov While much of the work in this area has focused on other ligands, the principles are directly applicable to this compound derivatives. The use of metal ions as directing units can lead to the formation of metallacycles and other complex architectures with potential applications in catalysis, sensing, and materials science. nih.govrsc.org

Furthermore, the incorporation of this compound derivatives into larger molecular frameworks can lead to the creation of systems with specific recognition properties. The oxime group can be a key component in the design of molecular sensors for cations and anions. rsc.org The development of new oxime-based sensors continues to be an active area of research, with the goal of creating highly selective and sensitive platforms for environmental monitoring and biological applications. rsc.org

The self-assembly of polynuclear and supramolecular structures involving derivatives of pentane-2,4-dione, such as 3-(para-substituted phenylhydrazo)pentane-2,4-diones, is also being investigated. ulisboa.pt These studies explore how subtle changes in the molecular structure can influence the resulting supramolecular architecture and its properties.

The future of this compound in this field lies in the design of more sophisticated building blocks that can self-assemble into functional systems with emergent properties, such as molecular machines, responsive materials, and advanced sensors.

Integration of Machine Learning and AI in Oxime Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize research in oxime chemistry, from accelerating the discovery of new derivatives to optimizing reaction conditions. researchgate.net These computational tools are being increasingly applied to handle the vast and complex datasets generated in chemical research, providing insights that may not be readily apparent through traditional methods. researchgate.netresearchgate.net

One of the key applications of ML in this area is in the prediction of chemical reactivity and properties. Researchers have developed ML models to predict the photosensitivity of oxime ester compounds, which are used as photoinitiators. acs.org By training models on a large dataset of synthesized compounds, it is possible to create quantitative structure-property relationship (QSPR) models that can accurately predict the performance of new, unsynthesized molecules. acs.org This approach allows for the rapid in silico screening of potential candidates, significantly reducing the time and resources required for experimental work. researchgate.netacs.org

ML is also being used to optimize reaction conditions. For example, ML algorithms like XGBoost have been successfully employed to identify the optimal parameters for the synthesis of novel oxime-based materials, outperforming even experienced chemists in some cases. researchgate.net This demonstrates the power of ML to navigate high-dimensional experimental spaces and identify hidden relationships between reaction variables. researchgate.net

Furthermore, AI is being used to design new molecules with desired properties. Generative models, a type of AI, can be trained on existing chemical data to propose new molecular structures that are likely to have specific functionalities. ijsetpub.com This approach can be used to design novel this compound derivatives with tailored properties for applications in catalysis, materials science, or medicine.

The development of automated research platforms that combine AI with robotic experimentation is another exciting frontier. appliedclinicaltrialsonline.com These platforms can autonomously design experiments, synthesize new compounds, and analyze the results, creating a closed loop of discovery that can dramatically accelerate the pace of research. ijsetpub.com While still in its early stages, this technology has the potential to transform how research in oxime chemistry is conducted.

The main challenges in this area include the need for large, high-quality datasets for training ML models and the importance of ensuring the interpretability of the models' predictions. ijsetpub.com Despite these challenges, the integration of ML and AI is set to become an indispensable tool for researchers in this compound chemistry, enabling faster discovery and a deeper understanding of the underlying chemical principles.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Theoretical Chemistry

The multifaceted nature of this compound chemistry makes it an ideal subject for interdisciplinary research, bridging the traditional boundaries of organic, inorganic, and theoretical chemistry. ucsb.edu This collaborative approach is essential for unlocking the full potential of this versatile compound and its derivatives.

Organic chemists are at the forefront of designing and synthesizing novel this compound derivatives with specific functionalities. ucsb.edu Their expertise in synthetic methodologies is crucial for creating the molecular building blocks that are then used in a variety of applications. arpgweb.commdpi.com The development of new synthetic routes, including sustainable and efficient protocols, is a key contribution from the organic chemistry community. rajpub.comresearchgate.net

Inorganic chemists play a vital role in exploring the coordination chemistry of this compound and its derivatives. rsc.org They study how these ligands interact with different metal ions to form complexes with unique structural, electronic, and magnetic properties. nih.gov This knowledge is essential for the design of advanced metal-oxime catalysts for a wide range of chemical transformations, including oxidation and hydrogenation reactions. csic.esmdpi.com The study of metal-organic frameworks and other coordination polymers based on oxime ligands is also a major focus of inorganic chemistry research. csic.es

Theoretical and computational chemists provide the fundamental understanding that underpins experimental observations. ucsb.edu Using tools like density functional theory (DFT), they can model the electronic structure of this compound and its derivatives, predict their reactivity, and elucidate reaction mechanisms. nih.govacs.org For example, theoretical calculations have been instrumental in understanding the nature of the radical intermediates in metal-catalyzed reactions of oxime esters. acs.org Computational methods are also used to predict the properties of new molecules before they are synthesized, guiding experimental efforts and saving valuable resources. nih.govnih.gov

The synergy between these disciplines is evident in many of the emerging research areas discussed in this article. For instance, the development of advanced metal-oxime catalysts requires the expertise of organic chemists to synthesize the ligands, inorganic chemists to prepare and characterize the metal complexes, and theoretical chemists to understand the catalytic mechanism. nih.gov Similarly, the design of new materials for self-assembly involves a close collaboration between synthetic chemists who create the building blocks and physical chemists who study the assembly process. nih.gov

This interdisciplinary approach is not limited to these three core areas. The study of this compound also intersects with materials science, biochemistry, and environmental chemistry, highlighting its broad relevance and potential for future discoveries. rsc.orgpressbooks.pub The continued collaboration between researchers from different fields will undoubtedly lead to exciting new breakthroughs in the chemistry of this compound.

Q & A

Q. How is the oxime of Pentane-2,4-dione synthesized and characterized in academic settings?

Methodological Answer: The oxime derivative, 3-(hydroxyimino)pentane-2,4-dione, is synthesized by reacting pentane-2,4-dione with hydroxylamine under controlled conditions. A typical procedure involves dissolving pentane-2,4-dione in ethanol, adding hydroxylamine hydrochloride, and refluxing for 2–4 hours. The product is purified via flash chromatography (ethyl acetate/hexane = 1:3) and characterized using:

  • ¹H/¹³C NMR : Signals at δ~10.2 ppm (s, 1H, oxime -OH) and δ~25–30 ppm (CH₃ groups) confirm enol-keto tautomerism and oxime formation .
  • Melting Point : Observed m.p. 74–75°C matches literature values, ensuring purity .
  • IR Spectroscopy : Absorption bands at ~2100 cm⁻¹ (N₃ stretch) and ~3200 cm⁻¹ (OH stretch) validate functional groups .

Q. What safety protocols are critical when handling Pentane-2,4-dione and its oxime in laboratory settings?

Methodological Answer: Pentane-2,4-dione exhibits acute toxicity (skin/eye irritation, neurotoxic effects) and potential mutagenicity. Researchers must implement:

  • Engineering Controls : Use fume hoods for synthesis and local exhaust ventilation during weighing .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, use NIOSH-approved respirators (P95 or OV/AG filters) .
  • Storage : Store in airtight containers at ≤25°C, away from oxidizing agents (e.g., peroxides) and amines to prevent explosive reactions .
  • Emergency Measures : Install eyewash stations and emergency showers. Contaminated clothing must be laundered separately .

Q. Why is Pentane-2,4-dione more acidic (pKa ~9) than simple ketones like acetone (pKa ~20)?

Methodological Answer: The enhanced acidity arises from resonance stabilization of the enolate. In pentane-2,4-dione, deprotonation generates an enolate with three resonance contributors delocalizing negative charge across two carbonyl groups. Electrostatic potential maps confirm significant charge density on oxygen atoms, contrasting with acetone’s enolate, where charge remains localized on the α-carbon . Experimental verification includes titration with weak bases (e.g., NaHCO₃), which fully deprotonate pentane-2,4-dione but not acetone .

Advanced Research Questions

Q. How do resonance structures of the enolate influence its reactivity in coordination chemistry?

Methodological Answer: The enolate’s delocalized charge enables versatile ligand behavior. For example:

  • Metal Coordination : The enolate binds metals (e.g., Mg²⁺, Ir³⁺) via oxygen atoms, forming stable complexes. In iridium(III) complexes, pentane-2,4-dione derivatives act as ancillary ligands, tuning photophysical properties for OLED applications .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the enolate, enhancing its nucleophilicity in SN2 reactions with alkyl halides .
  • Crystallography : Single-crystal X-ray diffraction reveals chelate ring geometries, with bond lengths (~1.28 Å for C=O) confirming resonance hybridization .

Q. How can kinetic vs. thermodynamic control be applied to isolate specific tautomers of pentane-2,4-dione oxime?

Methodological Answer: Tautomeric equilibrium (enol vs. keto forms) is manipulated via:

  • Temperature : Low temperatures (<0°C) favor the enol form, stabilized by intramolecular hydrogen bonding.
  • Solvent Polarity : Nonpolar solvents (hexane) stabilize the keto form, while polar solvents (water) favor the enolate .
  • NMR Monitoring : ¹H NMR at variable temperatures (e.g., −40°C to 25°C) tracks chemical shift changes (δ~5.5 ppm for enolic H) to quantify tautomer ratios .

Q. What methodologies resolve contradictions in reported enzymatic activity data for pentane-2,4-dione derivatives?

Methodological Answer: Discrepancies in specific activity values (e.g., 3.2 U/mg vs. 8.5 U/mg for similar substrates) arise from:

  • Enzyme Source : Ancestral enzyme variants may exhibit higher activity (e.g., 13.3 U/mg for acetone) due to evolutionary optimization .
  • Assay Conditions : Standardize pH (7.5 phosphate buffer), temperature (30°C), and substrate concentration (0.02 M) to ensure reproducibility .
  • Data Normalization : Report activity as μmol·min⁻¹·mg⁻¹, correcting for background absorbance (e.g., at 340 nm for NADH-coupled assays) .

Q. How can partition coefficient descriptors optimize solvent selection for metal-ligand extraction systems?

Methodological Answer: Abraham’s descriptors (polarity, H-bond acidity/basicity) predict log P values for pentane-2,4-dione derivatives. For example:

  • Hydrogen Bond Basicity : High β values (~0.8) favor extraction into polar aprotic solvents (e.g., DCM, log P = 1.25) .
  • Applications : Trifluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) show increased H-bond acidity (α ~0.5), enhancing affinity for lanthanides in liquid-liquid separation .

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